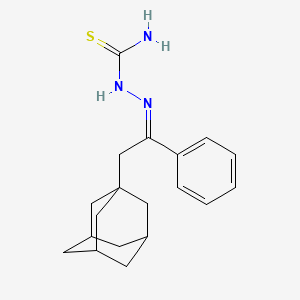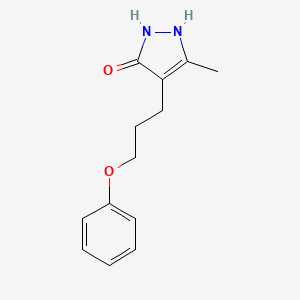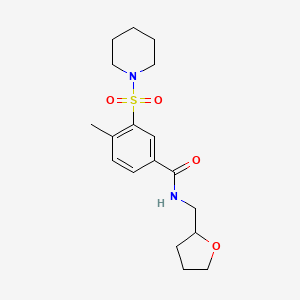![molecular formula C18H19ClN2O3S B5314355 N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5314355.png)
N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, also known as CP-465,022, is a potent and selective antagonist of the orexin receptor 1 (OX1R). Orexin receptors are a type of G protein-coupled receptor that is involved in the regulation of wakefulness and sleep. CP-465,022 has been shown to have potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity.
Mecanismo De Acción
N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide works by selectively blocking the OX1R, which is involved in the regulation of wakefulness and sleep. By blocking this receptor, N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide promotes sleep and reduces wakefulness. Additionally, the OX1R is involved in the regulation of reward pathways in the brain, which may explain its potential as a treatment for addiction.
Biochemical and Physiological Effects
N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to decrease wakefulness and increase sleep duration. It has also been shown to reduce drug-seeking behavior and food intake. Additionally, N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to have anxiolytic effects, suggesting its potential as a treatment for anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its selectivity for the OX1R, which allows for more precise targeting of this receptor. Additionally, its potency and efficacy make it a useful tool for studying the role of the OX1R in various physiological processes. However, one limitation of N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide is its relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide. One area of interest is its potential as a treatment for sleep disorders, addiction, and obesity in humans. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its effects on various physiological processes. Finally, the development of more selective and potent OX1R antagonists may lead to the discovery of new therapeutic agents for a variety of conditions.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide involves several steps, including the reaction of 4-chlorophenylethylamine with 4-fluorobenzaldehyde to form an imine intermediate. The imine is then reduced with sodium borohydride to form the corresponding amine, which is then reacted with 4-(2-oxo-1-pyrrolidinyl)benzenesulfonyl chloride to form N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity. In animal studies, N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to decrease wakefulness and increase sleep duration. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine, suggesting its potential as a treatment for addiction. Additionally, N-[2-(4-chlorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide has been shown to reduce food intake and body weight in obese rats.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-15-5-3-14(4-6-15)11-12-20-25(23,24)17-9-7-16(8-10-17)21-13-1-2-18(21)22/h3-10,20H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKVAIYAZCHMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5314287.png)
![4-(1H-imidazol-1-yl)-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5314295.png)
![(4-{[(2,2,6,6-tetramethyl-1-piperidinyl)oxy]carbonyl}phenyl)amine](/img/structure/B5314299.png)


![3-(4-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5314329.png)


![4-(4-chlorophenyl)-1,1,1-trifluoro-4-[(4-methoxyphenyl)amino]-3-buten-2-one](/img/structure/B5314340.png)
![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![2-{[2-methoxy-4-(1-propen-1-yl)phenoxy]methyl}-1-(2-propyn-1-yl)-1H-benzimidazole](/img/structure/B5314363.png)

![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5314375.png)